3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one
Description
3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one is a heterocyclic compound featuring a 4,5-diphenyloxazole core linked to a pyrrolidine-substituted propanone moiety. The oxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, is substituted with phenyl groups at the 4- and 5-positions, enhancing its steric bulk and electronic conjugation.
Properties
Molecular Formula |
C22H22N2O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-(4,5-diphenyl-1,3-oxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C22H22N2O2/c25-20(24-15-7-8-16-24)14-13-19-23-21(17-9-3-1-4-10-17)22(26-19)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
InChI Key |
PZOQPILRTHLFLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-aminophenol and a carboxylic acid derivative.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the oxazole intermediate.
Final Coupling: The final step involves coupling the oxazole-pyrrolidine intermediate with a propanone derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, such as amine oxidase copper containing 3 and transient receptor potential ankyrin 1 (TRPA1) receptors . These interactions lead to modulation of biochemical pathways involved in pain and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The oxazole core is a common feature among several derivatives, but substituent variations lead to divergent properties:
- Propanal Oxime Derivative : The oxime group (–CH=N–OH) enhances hydrogen-bonding capacity, critical for receptor antagonism. Its TRPA1/V1 inhibition suggests utility in pain management or inflammation .
- Propanoic Acid Derivative: The carboxylic acid group (–COOH) increases polarity, likely improving water solubility. This aligns with its use in safety data sheets for laboratory research .
Pharmacological and Physicochemical Properties
- Receptor Interactions : The propanal oxime derivative’s antagonism of TRPA1/V1 receptors contrasts with the target compound’s undefined activity. The pyrrolidine group could modulate GPCRs (e.g., dopamine or serotonin receptors) due to structural resemblance to bioactive amines .
- Solubility and Stability: The carboxylic acid derivative (mp 154–155°C) has higher melting points due to strong intermolecular hydrogen bonding. The target compound’s ketone and pyrrolidine groups likely reduce crystallinity, lowering its melting point compared to the acid derivative.
Biological Activity
3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the oxazole family, which has been widely studied for various pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
The compound's molecular formula is with a molecular weight of approximately 284.37 g/mol. Its structure features a pyrrolidine ring attached to an oxazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O |
| Molecular Weight | 284.37 g/mol |
| CAS Number | [Not available] |
| IUPAC Name | 3-(4,5-diphenyl-1,3-oxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one |
Antinociceptive and Anti-inflammatory Effects
Research has indicated that oxazole derivatives exhibit significant analgesic (pain-relieving) and anti-inflammatory activities. For instance, studies have shown that compounds with oxazole structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Case Study:
A study conducted on various oxazole derivatives demonstrated that those containing the diphenyl group exhibited enhanced anti-inflammatory effects compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). The study utilized the hot plate and writhing tests to evaluate analgesic activity, revealing that certain derivatives significantly reduced pain responses in animal models .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of 3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one against various biological targets involved in pain and inflammation. The results suggest favorable interactions with COX isoforms and transient receptor potential channels (TRPV1 and TRPA1), indicating potential as a therapeutic agent in pain management .
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| COX-1 | -8.5 |
| COX-2 | -9.0 |
| TRPV1 | -7.8 |
| TRPA1 | -7.5 |
Toxicity Profile
Acute toxicity studies on similar oxazole derivatives have shown low toxicity levels, with no significant adverse effects observed in histopathological assessments of preserved organs from treated animals. This suggests that compounds like 3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one may possess a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
